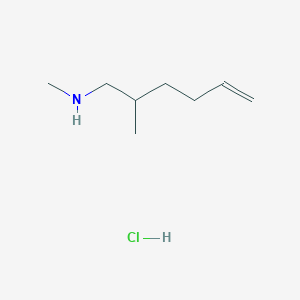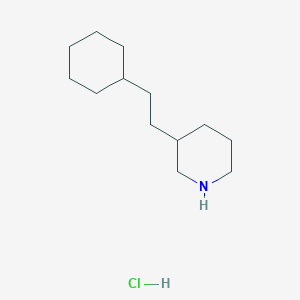
2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride
Descripción general
Descripción
2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reductive amination of 2,2-dimethyl-4-phenylbutan-1-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically requires anhydrous conditions and a suitable solvent like methanol or ethanol.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield secondary amines or tertiary amines.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of neurotransmitter systems and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride is similar to other phenylethylamine derivatives, such as amphetamine and methamphetamine. it is unique in its structural features and potential applications. Unlike amphetamine, which is a potent central nervous system stimulant, this compound may have different pharmacological properties and uses.
Comparación Con Compuestos Similares
Amphetamine
Methamphetamine
Phenylethylamine
N-Methylphenylethylamine
Propiedades
IUPAC Name |
2,2-dimethyl-4-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,10-13)9-8-11-6-4-3-5-7-11;/h3-7H,8-10,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXRDSBJZDCVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)


![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)
![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485273.png)


![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)



